
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family.
Preparation Methods
The synthesis of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone core, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to inhibit topoisomerases, enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
9,10-Anthracenedione: A simpler anthraquinone with diverse applications in dye production.
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Another derivative with potential biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable compound for further research and development.
Properties
CAS No. |
89701-82-6 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,3,4,5-tetramethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O6/c1-9-17(23-3)13-14(19(25-5)18(9)24-4)16(21)12-10(15(13)20)7-6-8-11(12)22-2/h6-8H,1-5H3 |
InChI Key |
PLYXMDNSZXQBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



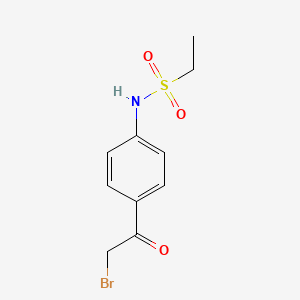
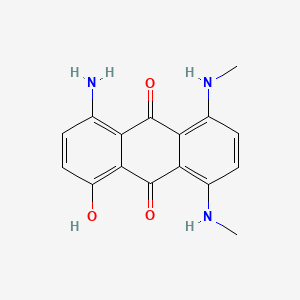
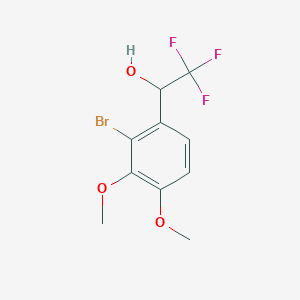
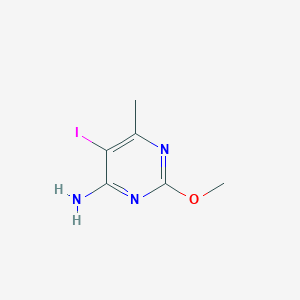


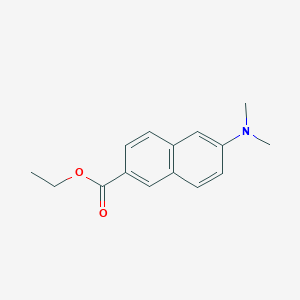
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

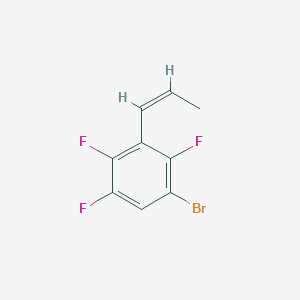


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
